2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one
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Overview
Description
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with phenyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenyl-1,3-butadiene with propylmagnesium bromide, followed by cyclization using a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopentane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid
Major Products:
Oxidation: Diketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2,3-Diphenylcyclopropenone: Shares the phenyl substitution but differs in the ring structure.
2,3-Diphenyl-2-cyclopropen-1-one: Similar in having phenyl groups but with a cyclopropenone ring
Uniqueness: 2,3-Diphenyl-4,5-dipropylcyclopent-2-en-1-one is unique due to the presence of both phenyl and propyl groups on a cyclopentene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and material science .
Properties
CAS No. |
633357-49-0 |
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Molecular Formula |
C23H26O |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,3-diphenyl-4,5-dipropylcyclopent-2-en-1-one |
InChI |
InChI=1S/C23H26O/c1-3-11-19-20(12-4-2)23(24)22(18-15-9-6-10-16-18)21(19)17-13-7-5-8-14-17/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
InChI Key |
XQBDYRWWYGJQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC |
Origin of Product |
United States |
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